N-(2-methoxy-5-methylphenyl)-2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide
Description
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Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-methyl-3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-13-6-8-17(26-3)16(11-13)21-20(25)14(2)12-23-19(24)9-7-15(22-23)18-5-4-10-27-18/h4-11,14H,12H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAMZQAGUGDFKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(C)CN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and implications for drug development.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide |
| CAS Number | 5276-50-6 |
Antimicrobial Activity
Research has indicated that derivatives similar to this compound exhibit notable antimicrobial properties. A study highlighted that certain pyridazine derivatives demonstrated significant activity against Mycobacterium tuberculosis (Mtb), with Minimum Inhibitory Concentrations (MIC) in the low micromolar range .
Anticancer Potential
The compound's structural analogs have shown promising anticancer activity. For instance, thiazolopyridazine derivatives related to this compound were tested against various cancer cell lines, revealing IC50 values ranging from 6.90 to 51.46 µM, indicating effective cytotoxicity compared to standard chemotherapeutics like doxorubicin .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
- Disruption of Cellular Membranes : The lipophilic nature of the compound may facilitate membrane disruption in microbial cells.
- Induction of Apoptosis : Some studies suggest that related compounds can trigger apoptotic pathways in cancer cells.
Study on Antimicrobial Efficacy
A systematic evaluation of various pyridazine derivatives indicated that those with specific substituents, including methoxy and thiophene groups, exhibited enhanced activity against Mtb . The structure–activity relationship (SAR) analysis revealed that modifications at the C2 and C6 positions significantly influenced antimicrobial potency.
Study on Anticancer Activity
In a comparative study involving cancer cell lines, thiazolopyridazine derivatives were tested for their cytotoxic effects. The results demonstrated that these compounds not only inhibited cell growth but also induced apoptosis in a dose-dependent manner .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
